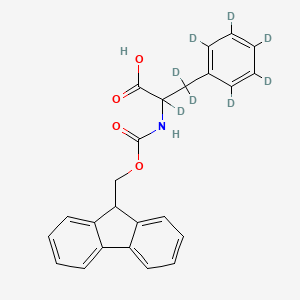
3-Pyridylacetic acid-D4 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridylacetic acid-d4 (hydrochloride) is a deuterium-labeled derivative of 3-Pyridylacetic acid hydrochloride. This compound is a higher homologue of nicotinic acid and is a breakdown product of nicotine and other tobacco alkaloids . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylacetic acid-d4 (hydrochloride) involves several steps:
Chlorination: The starting material, 3-methylpyridine, undergoes chlorination to form 2-chloro-3-methylpyridine.
Cyanidation: The chlorinated product is then subjected to cyanidation.
Alkaline Hydrolysis: The cyanide compound undergoes alkaline hydrolysis.
Hydrogenation Reduction: The resulting product is reduced using hydrogen in the presence of a catalyst such as Raney’s nickel.
Salification: The final step involves the reaction with hydrochloric acid to form 3-Pyridylacetic acid-d4 (hydrochloride).
Industrial Production Methods
Industrial production methods for 3-Pyridylacetic acid-d4 (hydrochloride) typically follow the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridylacetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney’s nickel is commonly used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce deuterated analogs .
Aplicaciones Científicas De Investigación
3-Pyridylacetic acid-d4 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the breakdown products of nicotine.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and in quality control processes
Mecanismo De Acción
The mechanism of action of 3-Pyridylacetic acid-d4 (hydrochloride) involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its metabolic pathways and interactions within biological systems. This helps in understanding the pharmacokinetics and metabolic profiles of related drugs .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridylacetic acid hydrochloride: The non-deuterated form of the compound.
Nicotinic acid: A related compound that is a lower homologue.
4-Pyridylacetic acid hydrochloride: A positional isomer with similar properties
Uniqueness
The uniqueness of 3-Pyridylacetic acid-d4 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C7H8ClNO2 |
|---|---|
Peso molecular |
177.62 g/mol |
Nombre IUPAC |
(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
Clave InChI |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CN=CC=C1)C(=O)O[2H].[2H]Cl |
SMILES canónico |
C1=CC(=CN=C1)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


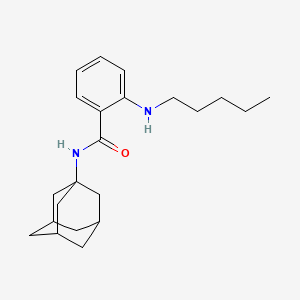
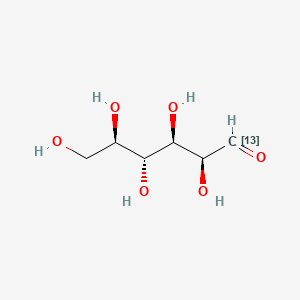
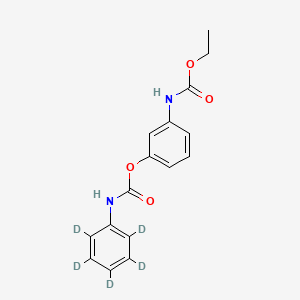
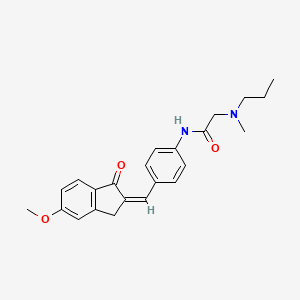

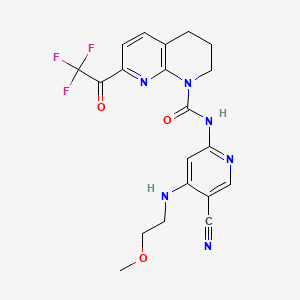
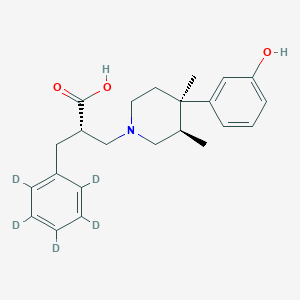
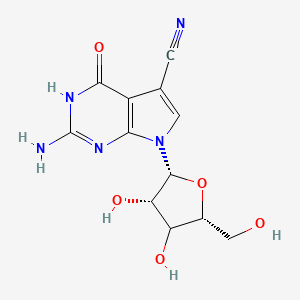
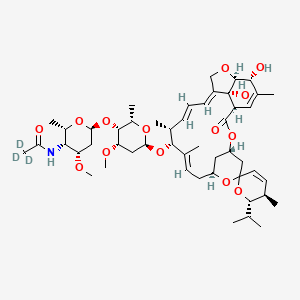
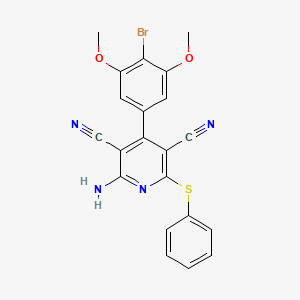
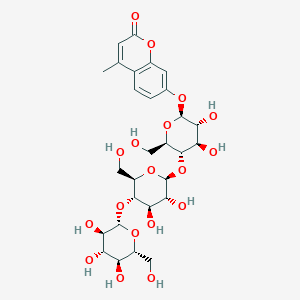
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
